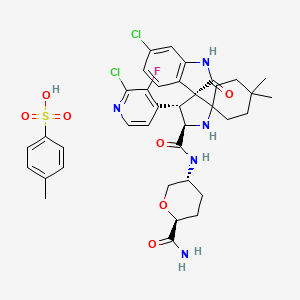

Milademetan (tosylate)

Descripción general

Descripción

El tosilato de milademetan es un inhibidor de molécula pequeña, altamente potente y disponible por vía oral de la interacción entre el minuto doble murino 2 (MDM2) y la proteína supresora tumoral p53. Este compuesto ha mostrado un potencial significativo en el tratamiento de varios cánceres, particularmente aquellos con p53 de tipo salvaje, al restaurar la actividad de p53 e inducir la apoptosis de las células tumorales .

Métodos De Preparación

La síntesis del tosilato de milademetan implica varios pasos, incluyendo la formación de la estructura central y la posterior funcionalización. La ruta sintética típicamente comienza con la preparación de la estructura central del indol, seguida de la introducción de varios grupos funcionales para lograr la actividad deseada. Los métodos de producción industrial se centran en optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y no se divulgan públicamente .

Análisis De Reacciones Químicas

El tosilato de milademetan sufre varios tipos de reacciones químicas, incluyendo:

Reacciones de sustitución: El grupo tosilato es un excelente grupo saliente, lo que hace que el tosilato de milademetan sea adecuado para reacciones de sustitución nucleofílica.

Oxidación y reducción:

Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen nucleófilos para reacciones de sustitución y agentes oxidantes o reductores para reacciones redox. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

Milademetan is currently being evaluated in multiple clinical trials for its efficacy in treating AML. In a phase 1 trial, it demonstrated a maximum tolerated dose of 160 mg per day with manageable side effects. Preliminary results indicated some patients achieved complete remission . The ongoing studies aim to assess its effectiveness when combined with other treatments like low-dose cytarabine .

Solid Tumors

Milademetan has shown antitumor activity in various solid tumors, particularly those with MDM2 amplification. A phase 2 basket trial is underway to evaluate its efficacy in treating advanced solid tumors with MDM2 mutations. Early results suggest significant promise for patients who have not responded to standard therapies .

Liposarcoma

The compound has been specifically noted for its activity against dedifferentiated liposarcoma, a subtype of soft tissue sarcoma characterized by MDM2 amplification. Clinical trials have reported positive outcomes regarding tumor growth inhibition in this patient population .

Summary of Clinical Trials

| Trial Phase | Condition | Combination Treatment | Key Findings |

|---|---|---|---|

| Phase 1 | Acute Myeloid Leukemia | Monotherapy and AZA | MTD: 160 mg; CR observed in some patients |

| Phase 1/2 | Solid Tumors | Low-dose cytarabine | Antitumor activity noted; ongoing evaluations |

| Phase 2 | MDM2-amplified Solid Tumors | N/A | Early efficacy observed; targeting patient enrollment |

Safety and Tolerability

The safety profile of milademetan has been generally favorable, with common side effects including gastrointestinal disturbances and fatigue. Notably, dose-limiting toxicities were primarily related to renal and electrolyte imbalances . Ongoing studies continue to monitor these effects closely to optimize dosing regimens.

Mecanismo De Acción

El tosilato de milademetan ejerce sus efectos al unirse a la proteína MDM2, evitando su interacción con p53. Esta inhibición restaura la actividad transcripcional de p53, lo que lleva a la inducción de la apoptosis de las células tumorales. Los objetivos moleculares involucrados incluyen la proteína MDM2 y la vía p53 . Al estabilizar p53, el tosilato de milademetan promueve el arresto del ciclo celular y la apoptosis en las células cancerosas con p53 de tipo salvaje .

Comparación Con Compuestos Similares

El tosilato de milademetan es único por su alta potencia y selectividad para la interacción MDM2-p53. Compuestos similares incluyen:

Nutlin-3: Otro inhibidor de MDM2 con mecanismos similares pero diferente estructura química.

RG7112: Un inhibidor de molécula pequeña de la interacción MDM2-p53, actualmente en investigación clínica.

Idasanutlin: Un antagonista de MDM2 con prometedores datos preclínicos y clínicos.

El tosilato de milademetan destaca por su disponibilidad oral y su potente actividad antitumoral en varios modelos de cáncer .

Actividad Biológica

Milademetan (tosylate), also known as DS-3032b or RAIN-32, is a potent and selective inhibitor of the MDM2 protein, which plays a crucial role in regulating the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, milademetan restores p53 activity, leading to apoptosis in tumor cells. This compound has garnered significant attention for its potential therapeutic applications in various cancers, particularly those with wild-type p53.

Milademetan functions by binding to MDM2, preventing it from interacting with p53. This inhibition stops the proteasome-mediated degradation of p53, allowing for its accumulation and reactivation. The restored p53 signaling can trigger cell cycle arrest and apoptosis in cancer cells, making milademetan a promising candidate for cancer therapy.

Key Mechanism Highlights:

- MDM2 Inhibition : Disruption of MDM2-p53 interaction.

- p53 Activation : Restoration of p53 function leads to tumor cell apoptosis.

- Antitumor Activity : Induction of cell death in tumors expressing wild-type p53.

Antitumor Efficacy

Milademetan has shown significant antitumor activity across various studies, particularly in solid tumors and hematologic malignancies. Below is a summary of key findings from clinical trials and preclinical studies:

Clinical Trials

-

Phase I Study in Solid Tumors :

- Participants : 18 Japanese patients with solid tumors.

- Dosage : Administered once daily at doses of 60 mg, 90 mg, and 120 mg.

- Results :

- Phase I Study in Acute Myeloid Leukemia (AML) :

Preclinical Studies

- In vitro studies demonstrated that milademetan effectively reduced cell viability in various cancer cell lines, including Merkel cell carcinoma (MCC) models where wild-type p53 was present .

- Animal models showed that milademetan inhibited tumor growth significantly when administered to xenografts harboring wild-type p53 .

Summary of Clinical Findings

| Study Type | Population | Dosage (mg) | MTD (mg) | Response Rate | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I Solid Tumors | 18 patients | 60-120 | 120 | Stable disease: 43.8% | Nausea, decreased appetite |

| Phase I AML | 74 patients | Variable | 160 | CR: 4.2% (mono), 13.3% (combo) | Fatigue, gastrointestinal issues |

Safety Profile

Milademetan has been generally well tolerated among study participants, with manageable side effects primarily related to gastrointestinal disturbances and hematological changes such as decreased platelet counts and anemia. The most notable treatment-emergent adverse events were:

- Nausea

- Decreased appetite

- Fatigue

- Anemia

These findings indicate that while milademetan exhibits promising antitumor activity, careful monitoring of side effects is essential during treatment.

Propiedades

Número CAS |

1398569-75-9 |

|---|---|

Fórmula molecular |

C37H42Cl2FN5O7S |

Peso molecular |

790.7 g/mol |

InChI |

InChI=1S/C30H34Cl2FN5O4.C7H8O3S/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10)/t16-,20+,21+,23-,30-;/m1./s1 |

Clave InChI |

NHIUKVHKLJSJEA-LINJWFRASA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DS-3032B; DS 3032B; DS3032B; DS-3032; DS 3032; DS3032; Milademetan free base; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.